molecular formula C19H20ClNO B2380091 N-(2-chloro-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023494-98-5

N-(2-chloro-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No. B2380091
CAS RN: 1023494-98-5
M. Wt: 313.83
InChI Key: CZWFMRQHPSOMNI-UHFFFAOYSA-N
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Description

“N-(2-chloro-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. It likely belongs to the class of amides, which are organic compounds containing a carbonyl group (C=O) linked to a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide” have been synthesized through a series of reactions involving nucleophilic substitution, hydrolysis, acyl chlorination, and amidation .

Scientific Research Applications

Structure-Activity Relationship Studies

N-(2-chloro-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide has been explored in the context of structure-activity relationship (SAR) studies. For instance, Palanki et al. (2000) investigated similar compounds for their potential as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. This research revealed critical insights into the necessary structural components for bioactivity, such as the importance of specific substitutions on the pyrimidine ring for maintaining activity and bioavailability (Palanki et al., 2000).

Conformational Preferences

The conformational preferences of similar compounds have been studied to understand their molecular behavior. Casanovas et al. (2008) used DFT calculations to investigate the intrinsic conformational preferences of a constrained analogue of phenylalanine, providing insights into the molecular behavior of similar carboxamide compounds (Casanovas et al., 2008).

Anti-mycobacterial Applications

Research by Zítko et al. (2015) showed that certain N-phenylpyrazine-2-carboxamides exhibit significant anti-mycobacterial activities. Their study on the design, synthesis, and evaluation of these compounds revealed the potential of carboxamide derivatives in combating mycobacterial infections (Zítko et al., 2015).

Novel Synthesis Routes

Shahinshavali et al. (2021) explored an alternative synthesis route for a compound structurally similar to this compound. Such studies contribute to the development of more efficient and feasible methods for producing these compounds (Shahinshavali et al., 2021).

Biological Activity Investigations

Research by Ahmed (2007) and others have focused on synthesizing and testing the biological activity of various carboxamide derivatives. These studies often explore the antibiotic and antimicrobial potential of these compounds, contributing significantly to the search for new therapeutic agents (Ahmed, 2007).

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c1-14-8-7-11-16(20)17(14)21-18(22)19(12-5-6-13-19)15-9-3-2-4-10-15/h2-4,7-11H,5-6,12-13H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWFMRQHPSOMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2(CCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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